N-(3-methoxypropyl)-2-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]propanamide
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Overview
Description
N-(3-methoxypropyl)-2-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyrazine moiety and a methoxypropyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyrazine Moiety: The pyrazine moiety can be introduced via nucleophilic substitution reactions, where the piperazine ring reacts with pyrazine derivatives.
Attachment of Methoxypropyl Group: The methoxypropyl group can be attached through alkylation reactions using methoxypropyl halides in the presence of a base.
Amidation: The final step involves the formation of the amide bond by reacting the substituted piperazine with a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-2-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-methoxypropyl)-2-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxypropyl)-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propanamide
- N-(3-methoxypropyl)-2-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propanamide
- N-(3-methoxypropyl)-2-[4-(benzyl)piperazin-1-yl]propanamide
Uniqueness
N-(3-methoxypropyl)-2-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]propanamide stands out due to the presence of the pyrazine moiety, which imparts unique electronic and steric properties. This makes it distinct from other similar compounds and may contribute to its specific biological activities and applications.
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-[4-(pyrazin-2-ylmethyl)piperazin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2/c1-14(16(22)19-4-3-11-23-2)21-9-7-20(8-10-21)13-15-12-17-5-6-18-15/h5-6,12,14H,3-4,7-11,13H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLWJIPFTSAJMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCOC)N1CCN(CC1)CC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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